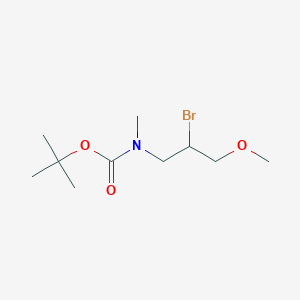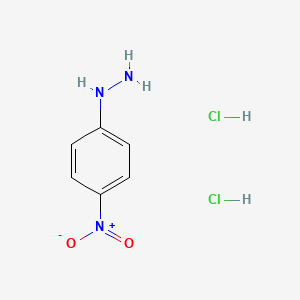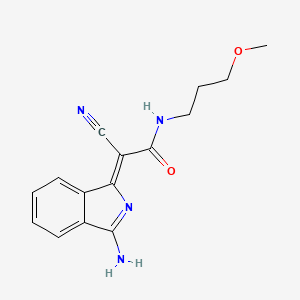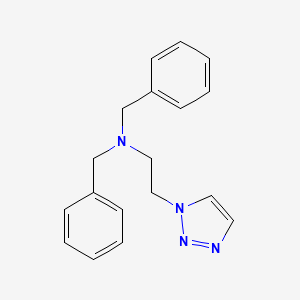
(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is a chemical compound characterized by its unique cyclopropylamine structure with a pyridinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine with a cyclopropylamine precursor under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Trans)-1-Bromo-3-methylcyclohexane
- (Cis)-1,2-Dimethylcyclobutane
- (Trans)-1-tert-Butyl-2-ethylcyclohexane
Uniqueness
(Trans)-(1RS,2SR)-2-Pyridin-3-yl-cyclopropylamine is unique due to its specific cyclopropylamine structure with a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-4-7(8)6-2-1-3-10-5-6;;/h1-3,5,7-8H,4,9H2;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
VXKOQFJNQOGBSM-YUZCMTBUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1C(C1N)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)


![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)


![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)

![4-Oxo-4-[[10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid](/img/structure/B12315926.png)
-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)

